molecular formula C9H9BrN2O B1600682 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one CAS No. 103784-03-8

1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one

Cat. No.: B1600682
CAS No.: 103784-03-8
M. Wt: 241.08 g/mol
InChI Key: KDJVKIGAWRJSJK-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,3-dihydro-2H-benzimidazol-2-one.

    Bromination: The ethyl group is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 60-80°C to ensure optimal reaction rates.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield dehalogenated products. Reagents like hydrogen peroxide or sodium borohydride are typically used.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures. This is often achieved using strong bases or acids as catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a benzimidazole derivative with an aminoethyl side chain.

Scientific Research Applications

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.

    Biological Studies: The compound is employed in studies investigating the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The benzimidazole ring can also interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one can be compared with other benzimidazole derivatives such as:

    1-(2-Chloroethyl)-1,3-dihydro-2H-Benzimidazol-2-one: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(2-Iodoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: Contains an iodine atom, which can result in higher reactivity due to the larger atomic size and lower bond dissociation energy.

    1-(2-Fluoroethyl)-1,3-dihydro-2H-Benzimidazol-2-one: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific reactivity profile and the ability to form stable covalent bonds with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-bromoethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJVKIGAWRJSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545494
Record name 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103784-03-8
Record name 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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